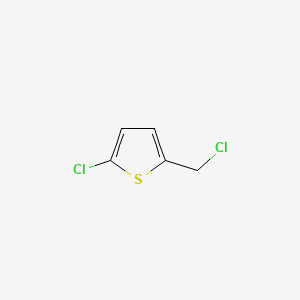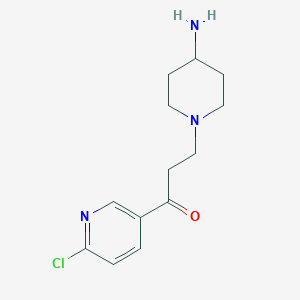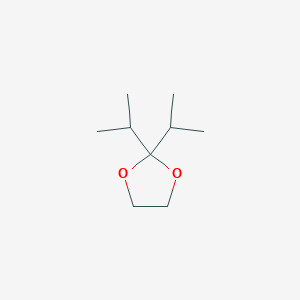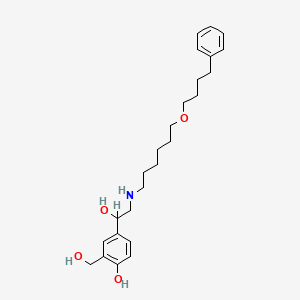
2-Chloro-5-(chloromethyl)thiophene
Übersicht
Beschreibung
2-Chloro-5-(chloromethyl)thiophene is a chemical compound with the molecular formula C5H4Cl2S . It has been used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane .
Synthesis Analysis
The synthesis of 2-Chloro-5-(chloromethyl)thiophene involves alkylation of monoethanolamine vinyl ether in ethyl alcohol at temperatures between 60-70°C . Another method involves the reaction of 2-chlorothiophene using resonance enhanced multiphoton ionization (REMPI) time-of-flight (TOF) technique .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(chloromethyl)thiophene can be represented by the InChI string: InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Chloro-5-(chloromethyl)thiophene reacts with monoethanolamine vinyl ether in ethyl alcohol to form a product of disubstitution and transvinylation . It has also been used in the preparation of 5-phenylthiophene derivative .Physical And Chemical Properties Analysis
2-Chloro-5-(chloromethyl)thiophene has a molecular weight of 167.06 g/mol . It has a refractive index of n20/D 1.575 (lit.) and a boiling point of 83-85 °C/8 mmHg (lit.) . The density of the compound is 1.385 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(chloromethyl)thiophene: Scientific Research Applications:
Synthesis of Imidazole Derivatives
2-Chloro-5-(chloromethyl)thiophene is utilized in the synthesis of various imidazole derivatives. For instance, it has been used to create compounds like 1-(1,1′-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane. These derivatives are significant due to their potential pharmacological activities, including antifungal, antibacterial, and anticancer properties .
Molecular Modeling and Simulation
The compound is also relevant in computational chemistry for molecular modeling and simulation purposes. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize such chemicals to produce accurate simulation visualizations that are crucial for understanding molecular interactions and dynamics .
Laboratory Chemicals
As a laboratory chemical, 2-Chloro-5-(chloromethyl)thiophene is recommended for research use only. It’s a staple in chemical inventories for educational institutions and research labs, where it’s used for various experimental and synthesis purposes .
Wirkmechanismus
Target of Action
It’s known that the compound can affect therespiratory system .
Mode of Action
It’s known to be used in the synthesis of other compounds , suggesting it may interact with various biological targets.
Result of Action
It’s known to be used in the synthesis of other compounds
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-(chloromethyl)thiophene. For instance, it should be stored at a temperature of -20°C . Exposure to moist air or water can lead to decomposition .
Safety and Hazards
2-Chloro-5-(chloromethyl)thiophene is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-chloro-5-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTKXCOGYOYAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342578 | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23784-96-5 | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23784-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactions that 2-Chloro-5-(chloromethyl)thiophene undergoes, and what are the resulting products?
A1: 2-Chloro-5-(chloromethyl)thiophene demonstrates interesting reactivity with phosphorus-containing compounds.
Q2: Besides reactions with phosphorus-containing compounds, has 2-Chloro-5-(chloromethyl)thiophene been explored in other reactions?
A2: While the provided research focuses on phosphorus chemistry, other research explores the reaction of 2-Chloro-5-(chloromethyl)thiophene with monoethanolamine vinyl ether. [, ] Though details of the reaction outcome are not provided in the abstracts, this suggests ongoing interest in utilizing this compound for building more complex structures, potentially through nucleophilic substitution or addition reactions with amines.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)








![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)


